4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one
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Description
“4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one” is a compound with the molecular formula C17H14N4O and a molecular weight of 290.326. It is a type of triazoloquinazoline, a class of compounds known for their potential as therapeutic agents . They have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Synthesis Analysis
The synthesis of this compound involves the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one carbon donors . The starting material, 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, is synthesized from 3-methylaniline by a novel innovative route .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization and innovative routes from 3-methylaniline . More detailed information about the chemical reactions involved in the synthesis of this compound might be found in specialized chemistry literature.Mechanism of Action
The compound has been tested for its in vivo H1-antihistaminic activity on conscious guinea pigs . All the test compounds protected the animals from histamine-induced bronchospasm significantly . This suggests that it could serve as a prototype molecule for further development as a new class of H1-antihistamines .
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-5-4-6-13(9-12)11-20-16-10-18-19-21(16)15-8-3-2-7-14(15)17(20)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEUBFFBYCREBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CN=NN3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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